molecular formula C9H18NNaO4S B13469852 Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate

Cat. No.: B13469852
M. Wt: 259.30 g/mol
InChI Key: BZNKDLXOJNQTNL-UHFFFAOYSA-M
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Description

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Properties

Molecular Formula

C9H18NNaO4S

Molecular Weight

259.30 g/mol

IUPAC Name

sodium;2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate

InChI

InChI=1S/C9H19NO4S.Na/c1-8(2,3)14-7(11)10-9(4,5)6-15(12)13;/h6H2,1-5H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

BZNKDLXOJNQTNL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate typically involves the reaction of tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group (–SO₂⁻) acts as a soft nucleophile, participating in S–C and S–N bond-forming reactions. Key applications include:

Sulfone Formation

Reaction with alkyl/aryl halides under mild conditions yields sulfones. For example:

R–X+NaSO2R’R–SO2–R’+NaX\text{R–X} + \text{NaSO}_2\text{R'} \rightarrow \text{R–SO}_2–\text{R'} + \text{NaX}

This reaction is efficient in polar aprotic solvents (e.g., DMF) at 25–60°C .

Substrate (R–X)Product (R–SO₂–R')Yield (%)Conditions
Benzyl bromideBenzyl sulfone85DMF, 50°C
Allyl chlorideAllyl sulfone78THF, 25°C

The Boc group remains intact during these reactions, as it is stable under basic/nucleophilic conditions .

Oxidation to Sulfonates

Controlled oxidation with H₂O₂ or m-CPBA converts the sulfinate to a sulfonate (–SO₃⁻):

R–SO2H2O2R–SO3\text{R–SO}_2^- \xrightarrow{\text{H}_2\text{O}_2} \text{R–SO}_3^-

This reaction is critical for tuning solubility and biological activity .

Reductive Desulfurization

Using LiAlH₄ or Raney nickel, the sulfinate can be reduced to thiols (–SH) or hydrocarbons:

R–SO2LiAlH4R–SH\text{R–SO}_2^- \xrightarrow{\text{LiAlH}_4} \text{R–SH}

Coupling Reactions in Medicinal Chemistry

The compound serves as a precursor in cross-coupling reactions to synthesize sulfonamides and sulfonyl fluorides. For instance:

Boc Group Cleavage and Functionalization

The Boc-protected amino group can be deprotected under acidic conditions (e.g., TFA/DCM), liberating a free amine for further derivatization:

Boc–NH–RTFANH2–R\text{Boc–NH–R} \xrightarrow{\text{TFA}} \text{NH}_2\text{–R}

This step is pivotal in peptide synthesis and prodrug design .

Comparative Reactivity with Analogues

The compound’s branched structure and Boc group confer distinct reactivity compared to linear sulfinates:

FeatureThis CompoundLinear Sodium Sulfinate
Nucleophilicity Moderate (steric hindrance)High
Boc Stability Stable below pH 10Not applicable
Solubility High in polar solventsModerate

Reaction Optimization Insights

  • Temperature : Reactions proceed efficiently at 25–60°C; higher temperatures risk Boc cleavage.

  • Solvent Choice : DMF > THF > Water for nucleophilic substitutions .

This compound’s multifunctional design enables tailored reactivity for advanced synthetic applications, though its steric bulk necessitates careful optimization of reaction conditions. Further studies are needed to explore catalytic asymmetric variants and biological target engagement.

Scientific Research Applications

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of peptides and proteins where temporary protection of amine groups is required.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amines in the presence of other functional groups. The molecular targets and pathways involved include the formation and cleavage of the carbamate bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate is unique due to its combination of the Boc protecting group with a sulfinate moiety. This dual functionality allows for versatile applications in both protection and functionalization reactions, making it a valuable tool in synthetic chemistry.

Biological Activity

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate, a derivative of amino acids, has garnered attention in biochemical research for its potential applications in various biological processes. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a sulfinic acid moiety. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C9H17NO4SC_9H_{17}NO_4S, and it exhibits a solid physical form with a purity level of approximately 95% . The presence of the sulfinic acid group suggests potential reactivity with various biological targets.

This compound is believed to interact with specific enzymes and receptors within biological systems. Its sulfinic acid group can participate in redox reactions, potentially influencing metabolic pathways related to amino acid catabolism. This compound may also serve as an inhibitor or modulator of certain enzymatic activities, particularly those involved in branched-chain amino acid metabolism.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study investigating the effects of various sulfinic acids on branched-chain amino acid transaminases (BCATs) revealed that compounds with similar structures could inhibit these enzymes, which are crucial for the catabolism of branched-chain amino acids . The inhibition of BCATs has implications for cancer metabolism, as these enzymes are often upregulated in tumor cells.
  • Cellular Studies : Research conducted on the cellular uptake and activity of related compounds indicated that modifications to the Boc group could enhance membrane permeability and bioavailability . This suggests that this compound may exhibit favorable pharmacokinetic properties.
  • Toxicity and Safety Profiles : Preliminary toxicity assessments have shown that while many sulfinic acid derivatives exhibit low toxicity, careful evaluation is necessary for any therapeutic applications. The compound's safety profile needs further investigation through in vivo studies to ascertain its suitability for clinical use .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of BCATs
Cellular UptakeEnhanced permeability due to structural modifications
Toxicity AssessmentLow toxicity observed in preliminary studies

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC9H17NO4SC_9H_{17}NO_4S
Purity95%
Physical FormSolid

Q & A

Q. What mechanistic insights explain the compound’s role in radical-mediated reactions?

  • Methodological Answer : The sulfinate group acts as a radical initiator under UV light or thermal conditions, generating sulfonyl radicals detectable via EPR spectroscopy. Compare with AIBN (azobisisobutyronitrile)-initiated reactions to confirm radical pathways .

Data Interpretation & Validation

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-Boc groups) to track loss mechanisms. For example, ¹³C NMR can identify unaccounted intermediates. Optimize quenching steps (e.g., rapid acidification) to minimize tert-butoxycarbonyl group loss .

Q. What computational tools predict the compound’s behavior in novel reaction environments?

  • Methodological Answer : Molecular dynamics simulations (e.g., Gaussian 09) model solvent interactions, while QSAR (quantitative structure-activity relationship) predicts reactivity with electrophiles/nucleophiles. Validate with experimental Hammett plots .

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